molecular formula C10H9BrO3 B2874782 Methyl 2-(2-bromophenyl)-3-oxopropanoate CAS No. 1103768-13-3

Methyl 2-(2-bromophenyl)-3-oxopropanoate

Cat. No.: B2874782
CAS No.: 1103768-13-3
M. Wt: 257.083
InChI Key: JNOIAVAGOKEKKQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a 2-bromophenyl substituent at the C2 position and a methyl ester group. This compound belongs to a broader class of alkylidene β-ketoesters, which are pivotal intermediates in organic synthesis for constructing spirocyclic and bridged frameworks .

Properties

IUPAC Name

methyl 2-(2-bromophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOIAVAGOKEKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromophenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxopropanoate followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine (Br2) as the brominating agent and aluminum chloride (AlCl3) as the catalyst under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of substituted phenylpropanoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of Methyl 2-(2-bromophenyl)-3-oxopropanoate, highlighting substituent effects and synthetic outcomes:

Compound Name Substituents (C2 and C3 positions) Catalyst Yield (%) Physical State Key Spectral Data (IR, NMR)
Methyl 2-(3-chlorocyclohexyl)-3-(3-methoxyphenyl)-3-oxopropanoate (2c) 3-chlorocyclohexyl, 3-methoxyphenyl FeCl₃ 64 Solid Distinct C=O stretch (IR), δ 1.5–3.0 ppm (¹H NMR)
Methyl 2-(3-bromocyclohexyl)-3-(3-methoxyphenyl)-3-oxopropanoate (2d) 3-bromocyclohexyl, 3-methoxyphenyl FeBr₃ 47 Solid Br substituent confirmed via HRMS
Methyl 3-(benzofuran-2-yl)-2-(3-chlorocyclohexyl)-3-oxopropanoate (2l) 3-chlorocyclohexyl, benzofuran-2-yl FeCl₃ 77 Yellow oil Aromatic protons at δ 7.2–7.8 ppm (¹H NMR)
Ethyl 3-(2-bromophenyl)-2-[(4-phenylbutyl-2-amino)methylene]-3-oxopropanoate 2-bromophenyl, amino-methylene-4-phenylbutyl Not specified Not reported Not specified Molecular weight: 430.34 g/mol (HRMS)
Methyl 2-methyl-3-oxopropanoate Methyl, oxo None N/A Liquid Simple β-ketoester; δ 2.1 ppm (CH₃)

Key Observations

Halogen Substituent Effects
  • Chloro vs. Bromo : Chlorocyclohexyl derivatives (e.g., 2c, 2e) generally exhibit higher yields (64–73%) compared to bromocyclohexyl analogs (e.g., 2d: 47%) under FeX₃ catalysis, likely due to steric and electronic differences .
  • Aryl vs. Cyclohexyl : Aryl-substituted compounds (e.g., 2e, 2f) show superior yields (>67%) compared to heterocyclic derivatives (e.g., 2g: 47%), suggesting enhanced stabilization of intermediates in aryl systems .
Catalyst Influence
  • FeCl₃ is the most effective catalyst for chloro-substituted derivatives, while AlCl₃ and AlI₃ yield lower efficiencies (e.g., 2g: 47% with AlCl₃) .
  • Bromo and iodo derivatives (e.g., 2j, 2k) require FeBr₃ or AlI₃, with yields dropping to 53–90%, possibly due to heavier halogens impeding reaction kinetics .
Spectroscopic Signatures
  • IR Spectroscopy : All analogs show strong C=O stretches (~1700–1750 cm⁻¹) and aryl C-H bends (~750 cm⁻¹) .
  • ¹H NMR : Cyclohexyl protons resonate at δ 1.5–3.0 ppm, while aromatic protons appear at δ 6.5–8.0 ppm, depending on substitution patterns .

Unique Features of this compound

While direct data is absent, extrapolation from analogs suggests:

  • Reactivity : The 2-bromophenyl group may enhance electrophilic aromatic substitution (EAS) reactivity compared to 3-substituted phenyl derivatives due to ortho-directing effects.
  • Steric Effects : Ortho-substitution could hinder cyclization reactions compared to para-substituted analogs (e.g., 2e), impacting spirocyclic product formation .

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